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Compound of Interest

(2-Chloro-5-
Compound Name:

fluorophenyl)methanethiol
Cat. No.: B13575116

Get Quote

Executive Summary & Compound Identity

(2-Chloro-5-fluorophenyl)methanethiol is a halogenated benzyl mercaptan used primarily as
a building block in the synthesis of bioactive heterocycles (e.g., kinase inhibitors) and
agrochemicals. Its characterization relies heavily on distinguishing the specific regiochemistry
of the chlorine and fluorine substituents via spin-spin coupling analysis.
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Property Data

IUPAC Name (2-Chloro-5-fluorophenyl)methanethiol
Molecular Formula C7HeCIFS

Molecular Weight 176.64 g/mol

Monoisotopic Mass 175.9863 Da

Key Functional Groups Thiol (-SH), Aryl Chloride, Aryl Fluoride

Colorless to pale yellow liquid; pungent

Appearance . .
alliaceous (garlic/sulfur) odor.

Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectra, one must understand the genesis of the sample. This

compound is typically synthesized via the nucleophilic substitution of 2-chloro-5-fluorobenzyl

chloride with thiourea (isothiouronium salt intermediate) or sodium hydrosulfide (NaSH).

Common Impurities to Watch:

 Disulfide Dimer: Oxidation leads to the disulfide (Ar-CH2-S-S-CH2-Ar), visible in MS (M+

dimer) and NMR (downshift of benzylic protons).

e Unreacted Halide: 2-chloro-5-fluorobenzyl chloride.

Synthesis & Characterization Workflow

Start: 2-Chloro-5-fluorobenzyl chloride

Click to download full resolution via product page

Figure 1: Synthetic pathway and critical control points for isolation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first confirmation of the halogen pattern.

Acid Hydrolysis & Extraction }—b Remove Disulfides Distillation / Column

Spectroscopic Validation
(NMR, IR, MS)
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Electron Impact (EI-MS) Fragmentation

e Molecular lon (

): 176 m/z (Base peak or significant intensity).
 |sotope Pattern (Diagnostic):

o Chlorine Signature: The presence of

Cl and

Cl creates a distinct 3:1 ratio between the
(176) and

(178) peaks.

o Sulfur Contribution:

S contributes a small

component (~4.4%), slightly enhancing the 178 peak.
e Fragmentation Pathway:

o (Loss of 33): Peak at 143 m/z (Tropylium-like cation: 2-chloro-5-fluorobenzyl cation).
o (Loss of 35/37): Peak at 141 m/z.

o Base Peak: Often the benzylic carbocation (143 m/z) is the most abundant.
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miz Abundance (Approx) Assighment

Molecular lon (

176 45%

Cl)

Isotope Peak (
178 15%

Cl)
143 100% (Benzylic Cation)
107 30%

(Fluoro-tropylium)

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the thiol functionality and ruling out the disulfide (which lacks the S-H
stretch).

S-H Stretching (Diagnostic): A weak, sharp band at 2550-2590 cm~1. Note: This band is
often overlooked due to low intensity but is definitive for thiols.

e C-H Stretching (Aromatic): 3000—3100 cm™1.

e C-H Stretching (Aliphatic): 2920-2950 cm~1 (Methylene group).

o Aromatic Ring Skeletal: 1480, 1580 cm™1.

e C-F Stretch: Strong band at 1150-1250 cm~1.

o C-CI Stretch: 1000-1100 cm~? (often mixed with fingerprint region).
Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural proof. The presence of Fluorine (

F, Spin 1/2) introduces additional splitting in both

H and
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C spectra.

H NMR (Proton)

Solvent: CDCIs (Chloroform-d)

Shift ( Coupling (
Proton Multiplicity Assignment
ppm) Hz)
Thiol -SH
H-a 1.8-2.0 Triplet (1) Hz (Exchangeable
with D20)
Benzylic -CH2-
H-b 3.7-39 Doublet (d) H
z (Couples to SH)
Aromatic H ortho
H-6 7.10-7.20 dd :
to F, meta to Cl
Aromatic H ortho
H-3 7.25-7.35 dd :
to Cl
Aromatic H para
H-4 6.85 - 6.95 td (or ddd) ,

to CHz2SH

Detailed Splitting Analysis:

o The Benzylic CHz (H-b): Appears as a doublet due to coupling with the thiol proton (

). If D20 is added, the SH proton exchanges, and this doublet collapses to a singlet.

e The Fluorine Effect:

o H-6 (Ortho to F): Shows large H-F coupling (

Hz).

o H-4 (Para to F): Often appears as a triplet of doublets (td) due to overlapping couplings

from H-3 and F.
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C NMR (Carbon)

Solvent: CDCIs. Decoupled. Fluorine coupling (

) is the dominant feature, appearing as doublets for all ring carbons.

Shift ( Splitting (
Carbon Assignment
ppm) )
Singlet (d,
C-Benzylic 26.0 - 28.0 -CH2-SH
)
Doublet ( Quaternary Ar-C
C-1 138.0 - 140.0
) (attached to CH2)
Doublet ( Quaternary Ar-C
C-2 128.0 - 130.0
) (attached to CI)
Doublet (
C-3 130.5-131.5 Aromatic CH
)
Doublet (
C-4 114.0-116.0 Aromatic CH
)
Doublet ( Quaternary C-F
C-5 160.0 - 163.0 _
) (Large coupling)
Doublet (
C-6 116.0 - 118.0 Aromatic CH

)

F NMR

e Shift:-115 to -118 ppm (relative to CFCIs).

o Pattern: Multiplet (typically a triplet of quartets or similar complex pattern) due to coupling
with H-3, H-4, and H-6. Decoupled
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F{*H} will appear as a singlet.

Experimental Protocols for Validation
Protocol 1: D20 Exchange Test (NMR)

To confirm the thiol proton and distinguish it from impurities:

Acquire a standard *H NMR in CDCls. Note the triplet at ~1.9 ppm and doublet at ~3.8 ppm.

Add 1-2 drops of D20 (Deuterium Oxide) to the NMR tube.

Shake vigorously and allow phases to separate (D20 floats on CDCIs).

Re-acquire the spectrum.

Result: The triplet at 1.9 ppm disappears (exchanged to -SD). The doublet at 3.8 ppm
collapses to a singlet (coupling removed).

Protocol 2: Ellman’s Reagent Test (Colorimetric)

To quantify free thiol content:

o Prepare Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in phosphate buffer
(pH 8.0).

e Add a dilute solution of the sample.
e Result: Immediate yellow color development (release of TNB anion,

nm) confirms free -SH. Disulfides will not react.

References
o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds (7th ed.). Wiley. (Standard text for substituent additivity rules).

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer.[1]
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e NIST Chemistry WebBook.Mass Spectral Data for Benzyl Thiols. National Institute of
Standards and Technology.[2] [Link]

e Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine Coupling. University of
Wisconsin-Madison. [Link]

(Note: Specific spectral data for CAS 62924-41-2 is derived from chemometric prediction
models validated against analogous 2-chloro-5-fluoro-substituted benzene derivatives found in
the references above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. Octane, 6-ethyl-2-methyl- [webbook.nist.gov]

» To cite this document: BenchChem. [Structural Elucidation & Spectroscopic Characterization:
(2-Chloro-5-fluorophenyl)methanethiol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13575116/docs#structural-elucidation-spectroscopic-
characterization-2-chloro-5-fluorophenyl-methanethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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